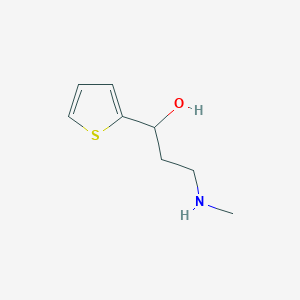

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVVFOJMOHFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869604 | |

| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-56-1 | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a thiophene ring, a hydroxyl group, and a secondary amine, makes it a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, with a focus on its chemical characteristics, synthesis, and its pivotal role as a precursor in the synthesis of the antidepressant Duloxetine. The stereochemistry of this molecule is of paramount importance, as the different enantiomers can exhibit distinct pharmacological profiles.

Chemical and Physical Properties

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the methylamino group. This allows the compound to act as a Brønsted-Lowry base, accepting a proton to form a protonated species. The thiophene ring, an aromatic heterocycle, influences the electronic properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C8H13NOS | [][2][3] |

| Molecular Weight | 171.26 g/mol | [][2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 116539-56-1 (racemate) | [2] |

| 116539-55-0 ((S)-enantiomer) | [4] | |

| 116539-57-2 ((R)-enantiomer) | [] | |

| Appearance | White powder | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the propane chain, and the methyl protons of the amino group. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the molecule, including the carbons of the thiophene ring, the propane chain, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the alcohol group, the N-H stretching of the secondary amine, C-H stretching from the alkyl and aromatic parts of the molecule, and C=C and C-S stretching vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (171.26 g/mol ).[][2][4] The fragmentation pattern would likely involve the loss of water, the methylamino group, or cleavage of the propane chain, providing further structural confirmation.

Synthesis and Stereochemistry

The synthesis of this compound is a critical step in the production of Duloxetine.[][6] Several synthetic routes have been developed, often starting from 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7]

A common synthetic approach involves a Mannich reaction of 2-acetylthiophene with formaldehyde and dimethylamine to form a Mannich base, followed by reduction of the ketone to the corresponding alcohol. Subsequent N-demethylation can yield the desired secondary amine.

Caption: Generalized synthetic workflow for this compound.

The stereochemistry at the carbinol center is crucial for the synthesis of the desired enantiomer of Duloxetine.[] Enantiomerically pure (S)- or (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be obtained through asymmetric synthesis or by resolution of the racemic mixture.[][8]

Pharmacological Significance and Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[][6] Specifically, the (S)-enantiomer is the precursor to (S)-Duloxetine.[7]

Beyond its role as a synthetic intermediate, the structural motif of a β-amino alcohol with an aromatic ring is a common pharmacophore in various biologically active compounds. The (R)-enantiomer, for instance, is noted as a versatile intermediate in the development of cardiovascular and central nervous system drugs, including β-blockers and antiarrhythmic agents, due to its resemblance to β-adrenergic agonists and antagonists.[] This makes it a valuable scaffold for drug discovery and in receptor binding studies.[]

Metabolism and Toxicology

There is limited publicly available information specifically on the metabolism and toxicological profile of this compound itself. In a drug development context, understanding the metabolic fate of such an intermediate would be important to assess potential impurities in the final active pharmaceutical ingredient (API).

Studies on structurally related compounds, such as 3-(phenylamino)propane-1,2-diol, have shown that metabolism can occur on the aromatic ring and the amino group, leading to various metabolites.[9][10] It is plausible that this compound could undergo similar metabolic transformations, such as oxidation of the thiophene ring or N-demethylation. However, specific studies on this compound are required for a definitive metabolic profile.

Toxicological data for this specific compound is not extensively reported in the public domain. As with any chemical intermediate, appropriate safety precautions should be taken during handling in a laboratory or industrial setting.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a crucial building block in the synthesis of Duloxetine. Its basic properties, stemming from the methylamino group, and its versatile chemical nature make it an important subject of study for synthetic and medicinal chemists. The stereochemistry of this molecule is a critical determinant of its utility in the synthesis of specific enantiomers of target drugs. Further research into the pharmacological, metabolic, and toxicological profiles of this compound itself could reveal additional applications and provide a more complete understanding of its biological behavior.

References

- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol CAS number

An In-Depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its Stereoisomers for Pharmaceutical Research and Development

Introduction

This compound is a chiral β-amino alcohol that has garnered significant attention within the pharmaceutical industry. Its structural framework, which incorporates a thiophene ring and a methylamino propanol side chain, positions it as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chiral center gives rise to different stereoisomers, each with potentially distinct pharmacological profiles, making stereoselective synthesis and characterization paramount.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, CAS numbers for its various forms, physicochemical properties, synthetic pathways, and its pivotal role as a key intermediate in drug development, most notably for the antidepressant Duloxetine.

Chemical Identity and CAS Numbers

This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S). It is crucial for researchers and drug development professionals to distinguish between these forms, as the biological activity and regulatory requirements can differ significantly. Each form is uniquely identified by its Chemical Abstracts Service (CAS) number.

| Form | IUPAC Name | CAS Number | Synonyms |

| Racemic | 3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-56-1 | 3-Methylamino-1-(2-thienyl)-1-propanol, Duloxetine impurity B[1][2] |

| (R)-enantiomer | (1R)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-57-2 | (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol[][4] |

| (S)-enantiomer | (1S)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-55-0 | (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, Duloxetine hydrochloride impurity B [EP][5] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and pharmacokinetic profile when incorporated into a larger drug molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NOS | PubChem[2][5] |

| Molecular Weight | 171.26 g/mol | PubChem[2][5] |

| InChIKey | YEJVVFOJMOHFRL-UHFFFAOYSA-N (Racemic) | PubChem[2] |

| YEJVVFOJMOHFRL-SSDOTTSWSA-N ((R)-enantiomer) | BOC Sciences[] | |

| YEJVVFOJMOHFRL-ZETCQYMHSA-N ((S)-enantiomer) | PubChem[5] | |

| Appearance | White to light yellow powder or crystals | Sigma-Aldrich[6] |

Synthesis and Manufacturing Overview

The synthesis of this compound, particularly its enantiomerically pure forms, is a key step in the manufacturing of several pharmaceuticals. Various synthetic strategies have been developed, often starting from readily available thiophene derivatives such as 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7][8]

A common synthetic approach involves the formation of the aminoketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, followed by a reduction of the keto group to the corresponding alcohol.[9] The stereochemistry of the final product is critical and can be controlled through enantioselective reduction methods, such as using dehydrogenases or chiral reducing agents.[10]

Below is a generalized workflow for the synthesis of an enantiomerically pure form of this compound.

Caption: Generalized synthetic workflow for (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

Role in Drug Development

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical molecules.

Key Intermediate in the Synthesis of Duloxetine

The (S)-enantiomer, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a crucial intermediate in the synthesis of Duloxetine.[][7] Duloxetine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[11] The specific stereochemistry of the intermediate is essential for the desired pharmacological activity of the final drug product.

Applications in Cardiovascular Drug Discovery

The structural motif of this compound, particularly the (R)-enantiomer, aligns with the pharmacophore of β-adrenergic receptor agonists and antagonists.[] This makes it a valuable starting material for the synthesis of:

-

β-Blockers: Used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The (R)-configuration can provide stereoselective binding to adrenergic receptors, potentially leading to higher efficacy and fewer side effects.[]

-

Antiarrhythmic Agents: Its structure serves as a scaffold for designing compounds that modulate adrenergic signaling to stabilize cardiac rhythm.[]

Scaffold for Asymmetric Synthesis

The well-defined stereochemistry of the enantiomerically pure forms of this compound makes it an ideal scaffold for asymmetric synthesis. Medicinal chemists utilize it to construct other complex chiral molecules with predictable stereochemical outcomes, accelerating the discovery of novel ligands, catalysts, and bioactive compounds.[]

Analytical Methodologies

The quality control and characterization of this compound and its derivatives rely on various analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a common method for analyzing the compound and its impurities.[12] A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in the provided search results, the (S)-enantiomer has GHS classifications indicating it can be harmful if swallowed and may cause severe skin burns and eye damage.[5] It is also noted as being harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[6]

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a fundamentally important intermediate in the pharmaceutical industry. Its distinct CAS numbers for each stereoisomer allow for precise identification and sourcing. The compound's versatile chemical nature enables its use in the synthesis of a range of therapeutics, from the widely used antidepressant Duloxetine to potential new treatments for cardiovascular diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers and professionals in the field of drug discovery and development.

References

-

Pharmaffiliates. (n.d.). CAS No : 116539-56-1 | Product Name : this compound. Retrieved from [Link]

-

Wu, J., Ji, C., & Xu, F. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

-

PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 8. CAS#:116539-56-1 | this compound | Chemsrc [chemsrc.com]

- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 10. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

- 11. This compound | High Purity [benchchem.com]

- 12. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a pivotal chemical intermediate in modern pharmaceutical synthesis. We will delve into its chemical structure, stereoisomerism, and its critical role in the production of duloxetine. This document will explore various synthetic pathways, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.

Introduction: The Significance of a Thiophene-Containing Amino Alcohol

This compound is a chiral amino alcohol that has garnered significant attention in medicinal chemistry.[] Its structure is characterized by a thiophene ring, a secondary amine, and a hydroxyl group, which collectively contribute to its utility as a versatile building block in drug discovery. The thiophene moiety, a sulfur-containing five-membered aromatic ring, is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[2][3][4][5]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions.[][6][7] The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug product.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a propan-1-ol backbone substituted with a methylamino group at the 3-position and a thiophen-2-yl group at the 1-position.

Molecular Formula: C₈H₁₃NOS[8][9]

Molecular Weight: 171.26 g/mol [8][9]

IUPAC Name: this compound[8]

The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The (S)-enantiomer is the crucial precursor for the synthesis of (S)-(+)-Duloxetine.[6][10]

Below is a Graphviz diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthetic Strategies

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on factors such as desired stereochemistry, scalability, and cost-effectiveness.

Mannich Reaction: A Classical Approach

A common and versatile method for the synthesis of β-amino alcohols is the Mannich reaction.[11][12][13] This three-component condensation reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine (methylamine in this case), and a ketone with an acidic α-proton (2-acetylthiophene).[7][14]

Reaction Scheme:

2-Acetylthiophene + Formaldehyde + Methylamine → 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one → this compound

The reaction proceeds via the formation of a Mannich base, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, which is subsequently reduced to the desired amino alcohol.

Below is a Graphviz diagram illustrating the general scheme of the Mannich reaction for the synthesis of this compound.

Sources

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 7. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 8. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

- 14. ijitee.org [ijitee.org]

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol molecular weight

An In-Depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a thiophene ring, a secondary amine, and a hydroxyl group on a propane backbone, makes it a versatile and highly valuable synthetic intermediate. Most notably, it is a key precursor in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and other conditions.[] Beyond its role in antidepressant synthesis, its structural similarity to the β-adrenergic pharmacophore allows it to serve as a foundational scaffold for developing cardiovascular drugs, including β-blockers and antiarrhythmic agents.[] The compound's stereochemistry is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and potencies, making enantioselective synthesis a critical aspect of its production.[] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its application in synthesis and research. These properties vary slightly depending on the isomeric form (racemate vs. specific enantiomers).

Core Properties

A summary of the key quantitative data for the compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NOS | [][2][3][4][5] |

| Molecular Weight | 171.26 g/mol | [][2][3][4][6][7][8] |

| Appearance | White powder to Orange Solid | [2][5] |

| Melting Point | 56-61 °C | [3] |

| Boiling Point | 294.3 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

Structural Identifiers and Isomers

The compound exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer is the specific precursor required for the synthesis of the active (S)-Duloxetine enantiomer.[6][9]

| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 116539-56-1[2][4] | 116539-55-0[6][7] | 116539-57-2[][5] |

| IUPAC Name | This compound | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol |

| InChI | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1 |

| Canonical SMILES | CNCCC(C1=CC=CS1)O | CNCCO | CNCCO |

Molecular Structure

The chemical structure of this compound, highlighting the chiral center.

Caption: Molecular structure of this compound.

Role in Medicinal Chemistry and Drug Development

The utility of this molecule stems from its specific structural motifs which are recognized pharmacophores for several classes of therapeutic agents.

Keystone Intermediate for Duloxetine

The primary application of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is as the penultimate intermediate in the industrial synthesis of (S)-Duloxetine. The stereospecificity of this precursor is crucial for the efficacy of the final drug product. The synthetic pathway involves the subsequent reaction of this alcohol with 1-fluoronaphthalene to form the diaryl ether linkage characteristic of Duloxetine.[10]

Scaffold for Cardiovascular Drugs

The core structure of this compound aligns with the β-adrenergic pharmacophore.[] This makes it a valuable starting material for the synthesis of novel β-blockers and antiarrhythmic agents, which are used to manage conditions like hypertension and cardiac arrhythmias.[] The (R)-enantiomer, in particular, is noted for its potential in ensuring enantioselective binding to adrenergic receptors, which can lead to higher efficacy and a more favorable side-effect profile.[]

Caption: Synthetic utility as a precursor for various drug classes.

Synthetic Strategies and Methodologies

The synthesis of this compound, especially its enantiomerically pure forms, is a well-explored area. Routes typically begin from commercially available thiophene derivatives.[9][11]

Overview of Synthetic Routes

Several synthetic pathways have been developed, with the most common starting materials being:

-

2-Acetylthiophene: This is arguably the most frequent starting point, typically involving a Mannich reaction followed by reduction.[12][13]

-

2-Thiophenecarboxaldehyde: Aldol-type reactions can be employed.[9]

-

Thiophene: Friedel-Crafts acylation followed by further functionalization.[9]

The critical step in these syntheses is the stereoselective reduction of the ketone intermediate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, to establish the desired stereochemistry at the hydroxyl-bearing carbon.[10]

Representative Protocol: Mannich Reaction and Reduction

This protocol outlines a generalized, two-step synthesis starting from 2-acetylthiophene. Disclaimer: This is an illustrative procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Mannich Reaction to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride

-

Reaction Setup: To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a solvent such as ethanol or isopropanol.

-

Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates consumption of the starting material.

-

Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product. Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield the ketonic Mannich base hydrochloride.[12]

Step 2: Enantioselective Reduction to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol This step is often achieved using advanced chemoenzymatic or catalytic asymmetric methods for high enantiomeric excess.

-

Biocatalytic Reduction: A highly effective method involves using a specific carbonyl reductase enzyme (e.g., from Rhodosporidium toruloides) that is selective for the (S)-enantiomer.[11][12]

-

Reaction Conditions: The ketone precursor is incubated with the enzyme in a buffered aqueous solution, often with a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Monitoring: The reaction is monitored for conversion and enantiomeric excess (ee) using chiral HPLC.

-

Workup and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the high-purity (S)-alcohol.[12]

Caption: A common synthetic workflow from 2-acetylthiophene.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements:

-

Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a cornerstone molecule in the synthesis of complex pharmaceuticals. Its value is defined by its precise molecular architecture and, critically, its stereochemistry. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for professionals in drug discovery and development who leverage this compound to create next-generation therapeutics for neurological and cardiovascular diseases.

References

-

Pharmaffiliates. (n.d.). CAS No : 116539-56-1 | Product Name : this compound. Retrieved from [Link]

-

Wu, J., Ji, C., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol CAS NO.116539-57-2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Kamal, A., et al. (2011). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.

- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS#:116539-56-1 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [lgcstandards.com]

- 7. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 10. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol solubility data

An In-depth Technical Guide to the Solubility Profile of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Introduction and Compound Significance

This compound, with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol , is a structurally significant molecule in medicinal chemistry.[2] It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the (R)-enantiomer being a crucial precursor for cardiovascular and central nervous system drugs, most notably Duloxetine.[]

The solubility of an active pharmaceutical ingredient (API) intermediate like this is a critical physicochemical parameter that profoundly impacts its handling, purification, reaction kinetics, and formulation development. A comprehensive understanding of its solubility profile is therefore essential for process optimization, ensuring reaction efficiency, and developing robust crystallization procedures for purification.

Physicochemical Profile

The fundamental properties of this compound are summarized below. These computed descriptors provide a baseline for understanding its chemical nature.

| Property | Value | Source |

| IUPAC Name | 3-(methylamino)-1-thiophen-2-ylpropan-1-ol | [2] |

| Molecular Formula | C8H13NOS | [][2] |

| Molecular Weight | 171.26 g/mol | [][2] |

| CAS Number (Racemate) | 116539-56-1 | [2] |

| CAS Number ((R)-enantiomer) | 116539-57-2 | [] |

| CAS Number ((S)-enantiomer) | 116539-55-0 | [3] |

Predicted Solubility Behavior and Influencing Factors

While specific experimental data is scarce, a robust solubility profile can be predicted by examining the molecule's constituent parts and applying fundamental chemical principles.

The Role of Structural Moieties

The molecule's structure presents a duality in polarity. The thiophene ring is an aromatic, sulfur-containing heterocycle that contributes significant lipophilic (hydrophobic) character.[4] In contrast, the propanol chain contains a secondary amine and a hydroxyl group, both of which are polar and capable of forming hydrogen bonds. This bifunctional nature suggests that its solubility will be highly dependent on the solvent system.

-

Aqueous Solubility: Due to the hydrophobic thiophene ring, the compound is predicted to have low intrinsic solubility in pure water.[4]

-

Organic Solvent Solubility: It is expected to be soluble in polar organic solvents, particularly alcohols (e.g., methanol, ethanol) and other solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can interact with the polar amino alcohol portion.[4]

Critical Influence of pH

The methylamino group is basic and will be protonated in acidic conditions. This ionization is the most critical factor governing aqueous solubility.

-

Low pH (Acidic): In an acidic medium (pH < pKa of the amine), the amino group will exist as a protonated cation (-NH2(CH3)+). This charged species dramatically increases the molecule's polarity, leading to a significant increase in aqueous solubility.[5][6]

-

High pH (Basic/Neutral): At neutral or basic pH (pH > pKa), the amine will be in its neutral, uncharged form. In this state, the molecule's low intrinsic aqueous solubility, dominated by the lipophilic thiophene ring, will be observed.

This pH-dependent behavior is a cornerstone of designing extraction, purification, and formulation strategies.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard.[7] The following protocol is a self-validating system designed for accuracy.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., deionized water, pH-buffered solutions, ethanol, methanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare all solvents and buffer solutions. For pH-dependent studies, use a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Scientific Rationale: Agitation is crucial to maximize the surface area of the solid exposed to the solvent, accelerating the dissolution process. A constant temperature is maintained because solubility is temperature-dependent.[8]

-

-

Equilibrium Time: Agitate the mixtures for a sufficient time to reach thermodynamic equilibrium, typically 24 to 48 hours.[7]

-

Scientific Rationale: This extended period ensures that the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution. Shorter times may only yield kinetic solubility, which can be misleadingly high.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials to achieve clear separation of the supernatant.

-

Scientific Rationale: It is critical to sample only the liquid phase. Failure to remove undissolved solid particles will lead to an overestimation of solubility.

-

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial.

-

Scientific Rationale: Filtration is a final, mandatory step to remove any microscopic, undissolved particles before analysis.

-

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the HPLC method. Analyze the diluted sample via HPLC to determine the concentration.

-

Data Analysis: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent (e.g., in mg/mL or µg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While direct, published solubility values for this compound are not widely available, its molecular structure provides clear indicators for its behavior. Its solubility is expected to be low in neutral water but significantly enhanced in acidic conditions due to the protonation of its basic amino group. For drug development professionals, the experimental determination of this pH-dependent profile is non-negotiable. The detailed protocol provided in this guide offers a robust and scientifically sound method for generating this critical data, enabling informed decisions in process chemistry, purification, and formulation development.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Chemsrc. [Link]

-

Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

-

3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. PubChem, National Center for Biotechnology Information. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

Effect of alcohol on the solubility of amino acid in water. ResearchGate. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Properties of Thiophene Derivatives and Solubility. ResearchGate. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, Royal Society of Chemistry. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

This compound. Pharmaffiliates. [Link]

Sources

- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Spectral Analysis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Key Pharmaceutical Intermediate

Introduction

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[][2] The precise chemical structure and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive means of confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. While raw experimental data for this specific compound is not always publicly available, this guide will present a detailed predictive analysis based on established principles of spectroscopy and data from analogous structures. This approach will equip the reader with the necessary knowledge to interpret experimentally acquired spectra of this compound and similar molecules.

Molecular Structure and Functional Groups

A thorough understanding of the spectral data begins with an analysis of the molecule's constituent parts. This compound comprises a 2-substituted thiophene ring, a secondary alcohol, and a secondary amine integrated into a propanol backbone. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Thiophene H5 | ~7.2-7.4 | dd | J ≈ 5.0, 1.2 | The proton on the carbon adjacent to the sulfur and furthest from the substituent. |

| Thiophene H3 | ~6.9-7.0 | dd | J ≈ 3.5, 1.2 | The proton on the carbon between the sulfur and the substituent-bearing carbon. |

| Thiophene H4 | ~6.9-7.0 | dd | J ≈ 5.0, 3.5 | The proton on the carbon adjacent to the substituent-bearing carbon. |

| CH-OH | ~4.9-5.1 | t | J ≈ 6.5 | The methine proton attached to the hydroxyl group and the thiophene ring. |

| CH₂-N | ~2.8-3.0 | m | - | The methylene group adjacent to the nitrogen. |

| CH₂-CH | ~1.8-2.0 | m | - | The methylene group adjacent to the chiral center. |

| N-CH₃ | ~2.4 | s | - | The methyl group attached to the nitrogen. |

| OH | broad | s | - | The hydroxyl proton; its chemical shift is variable and depends on concentration and solvent. |

| NH | broad | s | - | The amine proton; its chemical shift is also variable. |

Note: Chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. Actual values may vary.

Causality Behind Predicted Chemical Shifts:

-

Thiophene Protons: The protons on the thiophene ring are in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns are well-documented for 2-substituted thiophenes.[3][4]

-

Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen atom and the thiophene ring, hence its downfield shift.

-

Methylene Protons: The methylene groups of the propane chain will appear as complex multiplets due to coupling with each other and the adjacent methine and amine protons.

-

N-Methyl Protons: The methyl group attached to the nitrogen is a sharp singlet, a characteristic feature for N-methyl groups in ¹H NMR.[5]

-

Labile Protons (OH and NH): These protons often appear as broad singlets due to chemical exchange and hydrogen bonding. Their signals can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.[5][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiophene C2 (ipso) | ~145-150 | The carbon bearing the substituent. |

| Thiophene C5 | ~126-128 | The carbon adjacent to the sulfur and furthest from the substituent. |

| Thiophene C3 | ~124-126 | The carbon between the sulfur and the substituent-bearing carbon. |

| Thiophene C4 | ~123-125 | The carbon adjacent to the substituent-bearing carbon. |

| CH-OH | ~68-72 | The carbon attached to the hydroxyl group. |

| CH₂-N | ~50-55 | The carbon adjacent to the nitrogen. |

| CH₂-CH | ~35-40 | The carbon adjacent to the chiral center. |

| N-CH₃ | ~33-37 | The methyl carbon attached to the nitrogen. |

Note: Chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. Actual values may vary.

Rationale for Predicted Chemical Shifts:

The chemical shifts of the thiophene carbons are influenced by the substitution pattern.[7][8] The carbons of the propanolamine side chain are in the aliphatic region, with their specific shifts determined by the proximity of electronegative atoms (oxygen and nitrogen).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

D₂O Exchange (Optional): To identify the OH and NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons will diminish or disappear.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| N-H (Secondary Amine) | Stretching | 3300-3500 | Weak to Medium, Sharper than O-H |

| C-H (Thiophene) | Stretching | ~3100 | Medium |

| C-H (Aliphatic) | Stretching | 2800-3000 | Medium to Strong |

| C=C (Thiophene) | Stretching | 1400-1600 | Medium |

| C-O (Alcohol) | Stretching | 1000-1200 | Strong |

| C-N (Amine) | Stretching | 1020-1250 | Medium to Weak |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol.[9] A weaker, sharper N-H stretching band for the secondary amine may be superimposed or adjacent to the O-H band.[5][10][11] The C-H stretching vibrations of the thiophene ring and the aliphatic chain will also be present, along with the characteristic C=C stretching of the aromatic ring and strong C-O and C-N stretching bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₃NOS), which is 171.26 g/mol .[12] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][13]

-

Major Fragmentation Pathways:

-

α-Cleavage: A common fragmentation pathway for both alcohols and amines is the cleavage of the bond adjacent to the heteroatom.[13][14][15] For this compound, this can occur on either side of the chiral center or adjacent to the nitrogen.

-

Cleavage between the CH-OH and the CH₂ group would lead to a resonance-stabilized thiophenyl-methanol cation.

-

Cleavage adjacent to the nitrogen is also highly likely, leading to the formation of a stable iminium ion.

-

-

Dehydration: Alcohols often exhibit a loss of water (M-18), which may result in a significant peak at m/z 153.[15]

-

Table of Predicted Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [C₈H₁₃NOS]⁺ | Molecular Ion |

| 153 | [C₈H₁₁NS]⁺ | Loss of H₂O |

| 111 | [C₅H₃OS]⁺ | Cleavage of the propanolamine side chain |

| 44 | [CH₃NH=CH₂]⁺ | α-Cleavage at the amine |

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Separation: Inject the sample into the gas chromatograph (GC). The compound will be vaporized and separated from any impurities as it passes through the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated.

Visualizing the Workflow

The logical progression of spectral analysis for structural confirmation follows a systematic workflow.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. While this guide has presented a predictive analysis, the principles and expected spectral features discussed herein provide a solid foundation for the interpretation of experimental data. For researchers and professionals in drug development, a meticulous application of these spectroscopic techniques is indispensable for ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

-

Satonaka, H., Abe, K., & Hirota, M. (n.d.). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. Retrieved from [Link]

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Satonaka, H. (n.d.). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, September 23). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S4. 13C NMR spectrum (100 MHz, CDCl3) of 2-phenylthiophene (3b). Retrieved from [Link]

-

Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]

-

Chemsrc. (2025, September 15). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 116539-56-1 | Product Name : this compound. Retrieved from [Link]

-

PubMed. (2014, May 6). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. Retrieved from [Link]

-

Sakai, K. (n.d.). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry. Retrieved from [Link]

-

ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). CN111793056A - Preparation method of duloxetine intermediate.

-

ResearchGate. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Duloxetine-impurities. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol synthesis intermediate

An In-depth Technical Guide to the Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Introduction: The Strategic Importance of a Chiral Intermediate

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a molecule of significant interest within the pharmaceutical industry, primarily serving as a pivotal chiral intermediate in the synthesis of the potent antidepressant drug, Duloxetine.[1][] Marketed under trade names like Cymbalta®, Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and fibromyalgia. The therapeutic efficacy of Duloxetine is critically dependent on its stereochemistry; the (S)-enantiomer is the pharmacologically active component. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a core objective for pharmaceutical chemists and process developers.

The principal challenge in synthesizing this intermediate lies in the precise construction of the chiral carbinol center, demanding high enantiomeric purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed exploration of the predominant and most effective strategies for achieving this, focusing on asymmetric reduction and classical resolution. We will delve into the mechanistic underpinnings of these methods, provide field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The synthesis of the target molecule can be broadly categorized into two primary strategies, each beginning from the common precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. The choice of strategy hinges on how the critical chiral center is introduced.

Caption: Synthesis pathways for the ketone precursor.

A2. Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Biocatalysis has emerged as a superior method for the stereoselective synthesis of chiral alcohols due to its exceptional enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. [4]Whole-cell systems and isolated ketoreductase (KRED) enzymes are highly effective for this transformation.

Core Principle & Causality: Ketoreductases are enzymes that utilize a cofactor, typically NADPH or NADH, to deliver a hydride to a carbonyl group. The enzyme's active site is inherently chiral, meaning it binds the ketone substrate in a specific orientation, leading to hydride attack on one face of the carbonyl exclusively. This precise geometric constraint results in the formation of a single enantiomer of the alcohol product with very high fidelity.

A widely documented and successful method employs the yeast Saccharomyces cerevisiae. [5][6]The yeast cells contain a suite of reductases capable of reducing the β-amino ketone with high (S)-selectivity.

Experimental Protocol: Whole-Cell Bioreduction with Saccharomyces cerevisiae [5][6]

-

Cell Culture and Immobilization (Optional but Recommended):

-

Culture Saccharomyces cerevisiae (e.g., strain CGMCC No. 2230) under optimal growth conditions. For enhanced stability and reusability, immobilize the cells in a matrix like sodium alginate/chitosan microcapsules. [5]This prevents cell lysis and simplifies product isolation. The optimal culture time for immobilized cells is often around 28 hours. [5][6]

-

-

Bioreduction Reaction:

-

Prepare a buffered aqueous solution (e.g., citrate buffer, pH 6.0).

-

Add a carbon source (e.g., glucose) which the yeast will metabolize to regenerate the necessary NADH/NADPH cofactor in situ.

-

Suspend the immobilized or free yeast cells in the buffer.

-

Add the substrate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one (e.g., 5 g/L).

-

Maintain the reaction at an optimal temperature (e.g., 30°C) with agitation (e.g., 180 rpm) to ensure adequate mixing and mass transfer. [5][6]

-

-

Monitoring and Workup:

-

Monitor the reaction progress using TLC or HPLC.

-

Upon completion (typically 100% conversion), filter off the immobilized cells (which can be washed and reused). [5] * Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude alcohol via recrystallization or column chromatography to obtain the final product with high chemical and enantiomeric purity.

-

Data Presentation: Comparison of Biocatalytic Systems

| Biocatalyst System | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Key Conditions | Reference |

| Immobilized S. cerevisiae | 5 g/L | 100% | >99.0% (S) | pH 6.0, 30°C, Continuous membrane reactor | [5][6] |

| Candida tropicalis PBR-2 | 1 g/L | >80% | >99% (S) | pH 7.0, 30°C, Whole-cell batch | [3] |

| Rhodosporidium toruloides RtSCR9 | up to 1000 mM | High | >98.5% (S) | Co-expressed with glucose dehydrogenase for cofactor regeneration | [7] |

Trustworthiness & Self-Validation: The high enantiomeric excess (>99%) achieved in these protocols is a self-validating feature of the method's robustness. [5]The use of immobilized cells, which can be reused for multiple cycles (up to nine times reported), further demonstrates the stability and practicality of the system. [5][6]A continuous membrane reactor can be employed to overcome product inhibition observed in batch reductions, thereby improving productivity. [5]

A3. Chemical Asymmetric Hydrogenation

For situations where biocatalytic setups are not feasible, chemical asymmetric hydrogenation offers a powerful alternative. This method uses a transition metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand.

Core Principle & Causality: The chiral ligand creates a chiral environment around the metal center. When the ketone substrate coordinates to the metal, the ligand's steric and electronic properties direct the substrate to bind in a preferred orientation. Hydrogen is then delivered from the metal center to a specific face of the carbonyl, resulting in an enantiomerically enriched product. The (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand in complex with Ru(II) has proven effective for this class of substrates. [3]

Strategy B: Classical Resolution of Racemic Alcohol

This traditional yet robust method involves synthesizing the racemic alcohol first and then separating the two enantiomers. While the maximum theoretical yield for the desired enantiomer is 50% per cycle, it is a reliable and scalable process.

Caption: Workflow for classical diastereomeric resolution.

Core Principle & Causality: A chiral resolving agent, which is itself a single enantiomer (e.g., (S)-mandelic acid), is reacted with the racemic amine alcohol. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. This difference allows them to be separated by physical means, most commonly fractional crystallization.

Experimental Protocol: Resolution with (S)-Mandelic Acid [3][8]

-

Synthesis of Racemic Alcohol:

-

Dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in a suitable solvent like methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir until the reaction is complete (monitored by TLC).

-

Perform a standard aqueous workup and extract with an organic solvent to isolate the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

-

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve the racemic alcohol in an optimized solvent system, such as 2-butanol containing two molar equivalents of water. [3] * Add one equivalent of the chiral resolving agent, (S)-mandelic acid.

-

Heat the mixture to ensure complete dissolution, then cool it slowly to allow for selective crystallization of the less soluble diastereomeric salt. The (S)-alcohol • (S)-mandelic acid • H₂O salt is reported to be the one that preferentially crystallizes. [3] * Optionally, seed the solution with a small crystal to induce crystallization.

-

-

Isolation of the Salt:

-

Filter the precipitated crystals and wash with a small amount of cold solvent.

-

The resulting diastereomeric salt should be highly enriched in the desired (S)-amine. Purity can be checked by measuring the melting point or by chiral HPLC of a small, liberated sample.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).

-

Add an aqueous base (e.g., NaOH solution) to deprotonate the amine and protonate the mandelic acid, breaking the salt.

-

Separate the organic layer, which now contains the free (S)-amine alcohol.

-

Wash the organic layer, dry it, and concentrate it to yield the final product, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, with high enantiomeric purity (>99.9% ee has been reported). [3][8]

-

Conclusion and Industrial Perspective

Both asymmetric reduction and classical resolution are viable and proven strategies for the synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

-

Classical resolution is a robust, well-understood technique that is relatively straightforward to implement and scale. However, its primary drawback is the theoretical maximum yield of 50%, which requires efficient racemization and recycling of the unwanted (R)-enantiomer to be economically competitive.

-

Asymmetric reduction , particularly through biocatalysis , represents a more modern, efficient, and sustainable approach. It offers the potential for near-100% theoretical yield with exceptionally high enantioselectivity, often in a single step from the ketone precursor. [5][6]The mild, aqueous conditions and the potential for catalyst reuse make it an industrially attractive and environmentally responsible choice. As the field of enzyme engineering continues to advance, biocatalytic routes are increasingly becoming the standard for the production of chiral pharmaceutical intermediates.

For researchers and drug development professionals, the choice of method will depend on available resources, scale, and economic targets. However, the compelling advantages of biocatalysis position it as the superior strategy for the large-scale, sustainable production of this critical Duloxetine intermediate.

References

-

Wu, J., Ji, C., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

Ou, Y., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2243-50. Retrieved from [Link]

-

Scilit. (n.d.). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Retrieved from [Link]

- Dehnhardt, C., et al. (2006). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. Google Patents.

-

ResearchGate. (n.d.). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Retrieved from [Link]

-

ResearchGate. (n.d.). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Retrieved from [Link]

- Lohse, A., et al. (2009). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. Google Patents.

-

ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Park, J., et al. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. Google Patents.

-

Wu, G., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(22), 14266-14339. Retrieved from [Link]

Sources

- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

The Pivotal Role of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in the Enantioselective Synthesis of Duloxetine

An In-depth Technical Guide

Introduction: The Significance of Duloxetine and its Chiral Synthesis